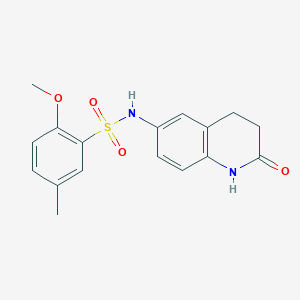![molecular formula C9H10N2O2S B2393145 4-Metil-4H-pirrolo[2,3-d][1,3]tiazol-5-carboxilato de etilo CAS No. 1379345-44-4](/img/structure/B2393145.png)
4-Metil-4H-pirrolo[2,3-d][1,3]tiazol-5-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound that features a fused pyrrole and thiazole ring system
Aplicaciones Científicas De Investigación
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrrole or thiazole rings.
Mecanismo De Acción
The mechanism of action of Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, disrupting biological pathways critical for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]oxazole-5-carboxylate: Similar in structure but with an oxygen atom replacing the sulfur in the thiazole ring.
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]imidazole-5-carboxylate: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
Ethyl 4-methyl-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
ethyl 4-methylpyrrolo[2,3-d][1,3]thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-9(12)6-4-7-8(11(6)2)10-5-14-7/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFJPGZVQINIEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)N=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2393062.png)
![2-(4-fluorophenoxy)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393063.png)
![1-(Benzenesulfonyl)-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2393067.png)
![(4S,5R)-4,5-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2393069.png)
![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)
![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)





![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)
![Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2393083.png)
![3-benzyl-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2393085.png)
